N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide
Description
N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide is an α,β-unsaturated amide derivative characterized by a methanesulfonyl (Ms) group on the propenamide chain and a phenylpropanamide backbone.
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-18(16,17)11-5-10-14-13(15)9-8-12-6-3-2-4-7-12/h2-7,11H,8-10H2,1H3,(H,14,15)/b11-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZCZRQMXHASKZ-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-phenylpropanamide and 3-methanesulfonylprop-2-en-1-yl bromide.
Reaction Conditions: The two starting materials are reacted under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenylpropanamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymer matrices to improve their mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Cell Signaling: It may modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine:
Drug Development: The compound can serve as a lead molecule for the development of new therapeutic agents, particularly for diseases involving dysregulated enzyme activity.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or enzymatic activities.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: It can be employed in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to their inhibition. This interaction can disrupt key metabolic pathways, resulting in the modulation of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent on the Amide Nitrogen
- Target Compound : Features a (2E)-3-methanesulfonylprop-2-en-1-yl group, introducing a sulfonyl moiety and conjugated double bond.
- S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide (Ev1): Replaces the Ms group with a 2-hydroxypropyl substituent. Synthesized via N-acylation with 79% yield .
- N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (Ev3) : Contains a dihydroxyphenethyl group, which may confer antioxidant properties. Synthesized in 89% yield via demethylation .
- N-(6-Nitrobenzothiazol-2-yl)-3-phenylpropanamide (Ev6): Substituted with a nitrobenzothiazole group, likely influencing electronic properties and receptor binding.
Hybrid Sulfonamide-Acrylamide Derivatives
- (2E)-N-[4-(Azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide (Ev14) : Combines a sulfonamide-linked azepane ring with an acrylamide chain. The azepane group may enhance membrane permeability due to its lipophilic nature .
Indole-Containing Analogs
- (E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide (Ev10): Incorporates indole moieties, which are associated with antimicrobial activity. This compound was synthesized and tested for in vitro antimicrobial properties .
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